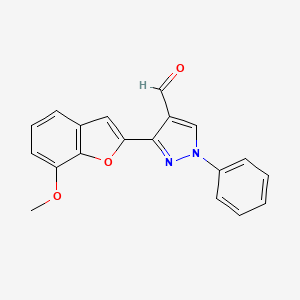

![molecular formula C24H27N3O4S B2364431 N-[2-(7-甲基-2-氧代-1H-喹啉-3-基)乙基]-4-哌啶-1-基磺酰基苯甲酰胺 CAS No. 851405-26-0](/img/structure/B2364431.png)

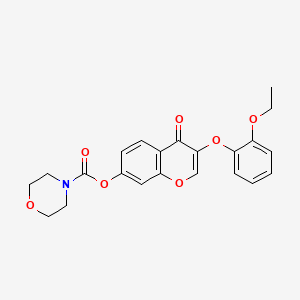

N-[2-(7-甲基-2-氧代-1H-喹啉-3-基)乙基]-4-哌啶-1-基磺酰基苯甲酰胺

货号 B2364431

CAS 编号:

851405-26-0

分子量: 453.56

InChI 键: WRQJHYBHAYHWLI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide” is a chemical compound that is a derivative of quinoline . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in medicinal chemistry research . The synthesis of these compounds often involves chemical modification of quinoline, which is one of the commonest approaches used in drug discovery .Molecular Structure Analysis

The molecular structure of this compound includes a quinoline nucleus, which is present in numerous biological compounds . The InChI string for this compound isInChI=1S/C20H21N3O2/c1- 3- 10- 23 (20 (25) 17- 6- 4- 5- 9- 21- 17) 13- 16- 12- 15- 8- 7- 14 (2) 11- 18 (15) 22- 19 (16) 24/h4- 9,11- 12H,3,10,13H2,1- 2H3, (H,22,24) . Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse and depend on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 335.400 g/mol and a monoisotopic mass of 335.16338 g/mol . The compound has a net charge of 0 .科学研究应用

- Researchers have explored the antiviral potential of MLS000419093. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (a derivative) demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L. It also exhibited a high selectivity index (SI) value of 17.1 against CoxB3 virus .

- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

- Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic activities. These compounds have promising ulcerogenic indices compared to indomethacin and celecoxib .

Antiviral Activity

Anti-Inflammatory and Analgesic Properties

作用机制

未来方向

属性

IUPAC Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S/c1-17-5-6-19-16-20(24(29)26-22(19)15-17)11-12-25-23(28)18-7-9-21(10-8-18)32(30,31)27-13-3-2-4-14-27/h5-10,15-16H,2-4,11-14H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQJHYBHAYHWLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

amine hydrochloride](/img/structure/B2364351.png)

![N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-y l]carboxamide](/img/structure/B2364354.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-hydroxyethyl)urea](/img/structure/B2364355.png)

![3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2364357.png)

![3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2364358.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2364359.png)

![ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2364369.png)